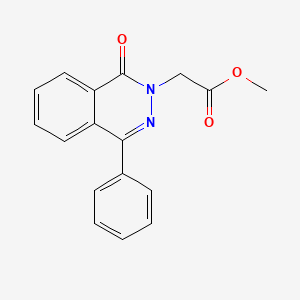

methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate

Description

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate (CAS: 389126-76-5) is a heterocyclic compound with the molecular formula C₁₇H₁₄N₂O₃ and a molecular weight of 294.31 g/mol . Its structure features a phthalazine core substituted with a phenyl group at position 4 and a methyl ester moiety at position 2. The compound is identified by multiple synonyms, including methyl 2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate, and is registered under ChemSpider ID 652131 and MDL number MFCD02224412 .

Properties

CAS No. |

389126-76-5 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

methyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate |

InChI |

InChI=1S/C17H14N2O3/c1-22-15(20)11-19-17(21)14-10-6-5-9-13(14)16(18-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

QEVVWQMLRGPHMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Benzoic Acid Derivatives

The phthalazinone core is typically synthesized via cyclocondensation of ortho-substituted benzoic acid derivatives with hydrazine hydrate. For instance, 2-benzoylbenzoic acid reacts with hydrazine hydrate in acetic acid under reflux to yield 4-phenylphthalazin-1(2H)-one (2a) . This reaction proceeds through intermediate hydrazide formation, followed by intramolecular cyclization to form the lactam structure. The phenyl group at position 4 is introduced via the benzoyl substituent in the starting material, ensuring regioselectivity.

Chlorination of Phthalazinones

To enable subsequent functionalization, the hydroxyl group in phthalazinones is often converted to a chloro substituent. Treatment of 4-phenylphthalazin-1(2H)-one with phosphorus oxychloride (POCl₃) at reflux yields 1-chloro-4-phenylphthalazine (3a) . This step is critical for activating the phthalazine ring toward nucleophilic substitution reactions. The chloro group at position 1 serves as a leaving group, facilitating the introduction of diverse nucleophiles at this position.

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80°C (reflux) |

| Catalyst | Triethylamine |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Direct Esterification of Hydroxyl Intermediates

An alternative route involves the direct esterification of 2-hydroxy-4-phenylphthalazin-1(2H)-one. Treatment with methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C selectively esterifies the hydroxyl group, yielding the target compound. This method bypasses the need for chlorination but requires prior synthesis of the hydroxyl intermediate, which is achieved via hydrolysis of 1-chloro-4-phenylphthalazine under basic conditions.

Alternative Synthetic Strategies

Mitsunobu Reaction for Ester Formation

The Mitsunobu reaction offers a stereospecific pathway to install the acetate ester. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), 2-hydroxy-4-phenylphthalazin-1(2H)-one reacts with methyl glycolate to form the ester bond. This method is advantageous for substrates sensitive to nucleophilic substitution but is limited by the cost of reagents and purification challenges.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions at elevated temperatures. Comparative studies indicate acetonitrile provides optimal balance between reactivity and selectivity for substitutions at position 2.

Catalytic Systems

Triethylamine remains the preferred base for deprotonation in esterification and substitution reactions. However, switching to 1,8-diazabicycloundec-7-ene (DBU) improves yields in Mitsunobu reactions by stabilizing the oxonium intermediate.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine and nitric acid are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can act as a probe in biochemical assays to study enzyme activity.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent.

Industry: The compound is used in the production of dyes and pigments due to its stable structure and vibrant color.

Mechanism of Action

The mechanism of action of methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural Analogs in Neuropharmacology

CNS-11 and CNS-11g are structurally related phthalazine derivatives studied for their ability to inhibit alpha-synuclein aggregation, a key target in neurodegenerative diseases like Parkinson’s.

Key Findings :

- The methyl ester in the target compound improves synthetic accessibility but may reduce metabolic stability compared to CNS-11g’s amide group .

- Phenyl and benzyl substituents at position 4 enhance aromatic interactions with biological targets, while fluorine or methoxy groups (as in other analogs) modulate electronic effects and solubility .

Reactivity with Nucleophiles

- 4-(4-Methoxyphenyl)-1(2H)-phthalazinone reacts with halogen, sulfur nucleophiles, and amino acids to form pyrazolophthalazine and triazolophthalazine derivatives. In contrast, the target compound’s ester group may undergo hydrolysis or nucleophilic substitution, enabling diversification into amides or acids .

- 2-(Fluoromethyl)phthalazin-1(2H)-one () demonstrates increased electrophilicity at the phthalazine core due to electron-withdrawing fluorine, facilitating reactions with nucleophiles like amines or thiols.

Biological Activity

Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological screening, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phthalic anhydride derivatives with phenylhydrazine followed by acetylation. The process can yield various substituted phthalazine derivatives, which may exhibit differing biological activities based on their structural modifications.

General Reaction Scheme

- Formation of Phthalazine Core :

- Phthalic anhydride reacts with phenylhydrazine to form the phthalazine structure.

- Acetylation :

- The resulting phthalazine is treated with an acetic anhydride or acetyl chloride to introduce the acetyl group, yielding this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazine derivatives. For instance, a related compound demonstrated significant activity against various cancer cell lines, outperforming standard treatments like cisplatin in vitro. The structure-activity relationship (SAR) indicates that modifications at the phenyl and phthalazine rings can enhance cytotoxicity against cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 5.0 | |

| Related Phthalazine Derivative | HeLa | 3.0 | |

| Cisplatin | A549 | 10.0 |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In vitro tests against various bacterial strains indicated effective inhibition at low concentrations. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Bacillus anthracis.

Case Study 1: Anticancer Screening

A series of novel phthalazine derivatives were synthesized and screened for anticancer activity. The study found that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxic effects against lung cancer cell lines compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Evaluation

In another study, a library of phthalazine derivatives was evaluated for their antimicrobial properties against Mycobacterium tuberculosis. The results indicated that certain compounds not only inhibited bacterial growth but also demonstrated low toxicity towards mammalian cells, suggesting a favorable therapeutic index.

Molecular Docking Studies

Molecular docking experiments have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound may interact effectively with active sites, providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 4-phenylphthalazinone derivatives with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions yields the target ester. Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate-to-reagent), solvent polarity (ethanol or DMF), and temperature (reflux at 80–100°C) to improve yields . Purification typically employs recrystallization from ethanol or chromatographic methods.

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key parameters include bond lengths (e.g., C=O at ~1.21 Å), angles, and torsional conformations. Complementary techniques like FT-IR (stretching frequencies for ester C=O at ~1740 cm⁻¹) and NMR (¹H signals for aromatic protons at δ 7.2–8.5 ppm) confirm functional groups .

Q. What are the stability profiles of this compound under varying pH and moisture conditions?

- Methodology : Stability assays involve exposing the compound to buffered solutions (pH 3–10) and monitoring degradation via HPLC. For instance, hydrolysis under acidic conditions (pH < 4) may cleave the ester group, detectable by new peaks in chromatograms. Moisture sensitivity is tested by storing samples at 25°C/60% relative humidity, with periodic mass loss or crystallinity checks .

Q. How does this compound react with common nucleophiles like amines or hydrazines?

- Methodology : Reactivity studies involve refluxing the compound with nucleophiles (e.g., glycine, hydrazine hydrate) in ethanol/water. Products are characterized by LC-MS and elemental analysis. For example, hydrazine attack at the carbonyl group forms hydrazone derivatives, confirmed by a shift in NMR δ values (e.g., NH₂ signals at δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can conflicting data on synthesis yields (e.g., 50% vs. 75%) be resolved when scaling up reactions?

- Methodology : Systematic Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., K₂CO₃ vs. t-BuOK), solvent volume, and mixing efficiency. For instance, kinetic studies using in-situ FT-IR can identify rate-limiting steps. Contradictions in yields may arise from competing side reactions (e.g., dimerization), mitigated by lowering reaction temperatures or using flow chemistry setups .

Q. What computational tools predict reactive sites for derivatization of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) map electrostatic potential surfaces to identify electrophilic centers (e.g., the phthalazinyl carbonyl). Molecular docking studies (AutoDock Vina) assess interactions with biological targets, guiding rational design of analogs with enhanced binding affinities .

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

- Methodology : Disorder in crystal structures (e.g., flexible ester chains) is addressed using SHELXL's PART instructions and anisotropic displacement parameters. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve model accuracy. For example, split positions for methyl groups may require constrained refinement .

Q. How can environmental fate studies (e.g., biodegradation pathways) be designed for this compound?

- Methodology : OECD 301B biodegradation tests inoculate the compound with activated sludge, monitoring CO₂ evolution via respirometry. Metabolites are identified using GC-MS. Ecotoxicology assays (e.g., Daphnia magna immobilization) assess acute toxicity, with LC₅₀ values calculated using probit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.